Oleic acid, diisopropanolamine salt Oleic acid, diisopropanolamine salt
Brand Name: Vulcanchem
CAS No.: 85507-95-5
VCID: VC17219216
InChI: InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-;
SMILES:
Molecular Formula: C18H34O2.C6H15NO2
C24H49NO4
Molecular Weight: 415.6 g/mol

Oleic acid, diisopropanolamine salt

CAS No.: 85507-95-5

Cat. No.: VC17219216

Molecular Formula: C18H34O2.C6H15NO2
C24H49NO4

Molecular Weight: 415.6 g/mol

* For research use only. Not for human or veterinary use.

Oleic acid, diisopropanolamine salt - 85507-95-5

Specification

CAS No. 85507-95-5
Molecular Formula C18H34O2.C6H15NO2
C24H49NO4
Molecular Weight 415.6 g/mol
IUPAC Name 1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid
Standard InChI InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-;
Standard InChI Key QZNJFNVUPYDXHR-KVVVOXFISA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition

Oleic acid, diisopropanolamine salt is synthesized via the neutralization of oleic acid (C18H34O2\text{C}_{18}\text{H}_{34}\text{O}_2) with diisopropanolamine (C6H15NO2\text{C}_6\text{H}_{15}\text{NO}_2), forming a 1:1 molar complex. The resulting structure comprises a carboxylate anion from oleic acid and a protonated diisopropanolamine cation, stabilized by ionic and hydrogen-bonding interactions .

Table 1: Key Identifiers of Oleic Acid, Diisopropanolamine Salt

PropertyValue
CAS Number24170-14-7
Molecular FormulaC24H49NO4\text{C}_{24}\text{H}_{49}\text{NO}_4
Synonyms1,1'-Azanediylbis(propan-2-ol) oleate; SCHEMBL11210803
Molecular Weight415.65 g/mol

The compound’s amphiphilic nature arises from its long hydrophobic alkyl chain (oleate) and hydrophilic diisopropanolamine headgroup, enabling micelle formation in aqueous solutions .

Synthesis and Production

Reaction Mechanism

The synthesis involves an exothermic acid-base reaction between oleic acid and diisopropanolamine at ambient temperatures :

C18H34O2+C6H15NO2C24H49NO4+H2O\text{C}_{18}\text{H}_{34}\text{O}_2 + \text{C}_6\text{H}_{15}\text{NO}_2 \rightarrow \text{C}_{24}\text{H}_{49}\text{NO}_4 + \text{H}_2\text{O}

This method yields the salt in near-quantitative efficiency (>95%), with purification achieved via solvent extraction or distillation .

Industrial-Scale Optimization

Large-scale production utilizes continuous stirred-tank reactors (CSTRs) with temperature control (20–30°C) to prevent thermal degradation. Isopropyl alcohol is commonly employed as a solvent to enhance reaction homogeneity .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyObservation
AppearanceViscous liquid
Density~0.92 g/cm³ (estimated)
Solubility in WaterMiscible
Flash Point>150°C (non-flammable)

Surface Activity

As an anionic surfactant, it reduces surface tension to ~30 mN/m at 1% concentration, facilitating emulsification and wetting . Critical micelle concentration (CMC) values range between 0.1–0.5 mM, dependent on temperature and ionic strength .

Functional Applications

Corrosion Inhibition

In petroleum industries, 20% solutions in isopropyl alcohol suppress sulfate-reducing bacteria (e.g., Desulfovibrio desulfuricans) by >99% at 1000 mg/L, mitigating microbially influenced corrosion . Efficacy correlates with alkyl chain length; dioctylamine derivatives outperform shorter-chain analogs .

Surfactant Formulations

The compound is integral to:

  • Detergents: Enhances soil removal via micellar encapsulation .

  • Cosmetics: Stabilizes emulsions in creams/lotions .

  • Textiles: Improves dye dispersion and fiber lubrication .

ParameterLimit
Heavy Metals (as Pb)≤20 mg/kg
Arsenic (As)≤3 mg/kg

Environmental Impact

Biodegradability studies indicate moderate environmental persistence, with ecotoxicity thresholds (EC₅₀) >10 mg/L for aquatic organisms .

Recent Research Advancements

Antimicrobial Efficacy

A 2024 study demonstrated 99% suppression of Pseudomonas aeruginosa biofilms using 500 mg/L solutions, attributed to membrane disruption via alkyl chain insertion .

Green Chemistry Innovations

Solvent-free synthesis methods utilizing microwave irradiation have reduced energy consumption by 40%, aligning with sustainable production goals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator